Cas no 17976-70-4 (2-(2-Hydroxyethoxy)acetaldehyde)

2-(2-Hydroxyethoxy)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(2-Hydroxyethoxy)acetaldehyde
- (2-Hydroxy-aethoxy)-acetaldehyd
- (2-hydroxy-ethoxy)-acetaldehyde
- 2-(1-(2-FLUOROPHENYL)-1H-PYRAZOL-5-YL)PYRIDINE
- 2-(2-hydroxyethyloxy)ethanal
- Acetaldehyde,2-(2-hydroxyethoxy)
- 17976-70-4
- Q27452172
- SCHEMBL810347
- Acetaldehyde, 2-(2-hydroxyethoxy)-
- MFCD13185914
- 2-hydroxyethoxyacetaldehyde
- DSGGHBUAHUMMHN-UHFFFAOYSA-N
- FT-0658613
- (2-Hydroxyethoxy)acetaldehyde
- DTXSID60170859
- SY270937
- F86597
- Acetaldehyde, (2-hydroxyethoxy)-
- AKOS015915540
- A812483
-
- インチ: InChI=1S/C4H8O3/c5-1-3-7-4-2-6/h1,6H,2-4H2
- InChIKey: DSGGHBUAHUMMHN-UHFFFAOYSA-N
- ほほえんだ: OCCOCC=O
計算された属性
- せいみつぶんしりょう: 104.04700
- どういたいしつりょう: 104.047
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 4
- 複雑さ: 44.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 46.5A^2
じっけんとくせい
- 密度みつど: 1.087
- ふってん: 178°Cat760mmHg
- フラッシュポイント: 75.5°C
- 屈折率: 1.416
- PSA: 46.53000
- LogP: -0.80580
2-(2-Hydroxyethoxy)acetaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0027PH-5g |
Acetaldehyde, 2-(2-hydroxyethoxy)- |
17976-70-4 | ≥95% | 5g |
$588.00 | 2024-06-18 | |
Ambeed | A250052-1g |
2-(2-Hydroxyethoxy)acetaldehyde |
17976-70-4 | 98% | 1g |
$226.0 | 2025-02-24 | |
1PlusChem | 1P0027PH-1g |
Acetaldehyde, 2-(2-hydroxyethoxy)- |
17976-70-4 | ≥95% | 1g |
$254.00 | 2024-06-18 | |
Ambeed | A250052-100mg |
2-(2-Hydroxyethoxy)acetaldehyde |
17976-70-4 | 98% | 100mg |
$52.0 | 2025-02-24 | |
Ambeed | A250052-250mg |
2-(2-Hydroxyethoxy)acetaldehyde |
17976-70-4 | 98% | 250mg |
$86.0 | 2025-02-24 | |
Ambeed | A250052-5g |
2-(2-Hydroxyethoxy)acetaldehyde |
17976-70-4 | 98% | 5g |
$782.0 | 2025-02-24 | |
1PlusChem | 1P0027PH-10g |
Acetaldehyde, 2-(2-hydroxyethoxy)- |
17976-70-4 | ≥95% | 10g |
$874.00 | 2024-06-18 |
2-(2-Hydroxyethoxy)acetaldehyde 関連文献
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1. Oxidation vs. fragmentation in radiosensitization. Reactions of α-alkoxyalkyl radicals with 4-nitrobenzonitrile and oxygen. A pulse radiolysis and product analysis studyChandrasekhar Nese,Man Nien Schuchmann,Steen Steenken,Clemens von Sonntag J. Chem. Soc. Perkin Trans. 2 1995 1037
2-(2-Hydroxyethoxy)acetaldehydeに関する追加情報
Professional Introduction to Compound with CAS No. 17976-70-4 and Product Name: 2-(2-Hydroxyethoxy)acetaldehyde
2-(2-Hydroxyethoxy)acetaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 17976-70-4, is a significant compound in the field of chemical biology and pharmaceutical research. This acetaldehyde derivative features a hydroxyethoxy functional group, which imparts unique reactivity and biological properties, making it a valuable intermediate in synthetic chemistry and drug development. The compound's structure allows for diverse modifications, enabling its application in the synthesis of various bioactive molecules.
The hydroxyethoxy moiety in 2-(2-Hydroxyethoxy)acetaldehyde plays a crucial role in its chemical behavior. This group can participate in hydrogen bonding, enhancing the compound's solubility in polar solvents and facilitating interactions with biological targets. Such properties make it an attractive candidate for designing molecules that require precise targeting and high affinity for specific biological receptors. Recent advancements in medicinal chemistry have highlighted the utility of this functional group in developing novel therapeutic agents.
In the realm of pharmaceutical research, 2-(2-Hydroxyethoxy)acetaldehyde has been explored as a precursor for synthesizing complex molecules with potential therapeutic applications. Its aldehyde functionality allows for condensation reactions with amines or hydrazines, leading to the formation of Schiff bases or hydrazones, respectively. These derivatives have shown promise in various biological assays, including anti-inflammatory, antioxidant, and anticancer activities. The versatility of 2-(2-Hydroxyethoxy)acetaldehyde makes it a cornerstone in the development of small-molecule drugs targeting multiple disease pathways.
Recent studies have demonstrated the compound's role in modulating enzyme activity and cellular signaling pathways. For instance, derivatives of 2-(2-Hydroxyethoxy)acetaldehyde have been investigated for their ability to inhibit kinases and phosphodiesterases, which are key enzymes involved in cancer progression. The hydroxyethoxy group's ability to form stable complexes with metal ions also opens up possibilities for designing metal-based therapeutics. Such complexes can exhibit enhanced stability and bioavailability, improving the efficacy of treatments.
The synthesis of 2-(2-Hydroxyethoxy)acetaldehyde involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic asymmetric hydrogenation and flow chemistry, have been employed to optimize yields and purity. These techniques not only improve the efficiency of production but also minimize waste, aligning with green chemistry principles. The growing emphasis on sustainable practices in pharmaceutical manufacturing has driven innovation in synthetic routes for compounds like 2-(2-Hydroxyethoxy)acetaldehyde.
Beyond its applications in drug development, 2-(2-Hydroxyethoxy)acetaldehyde has found utility in materials science and agrochemicals. Its reactivity allows for the introduction of various functional groups, making it a versatile building block for polymers and specialty chemicals. Researchers have explored its incorporation into polymer matrices to enhance material properties such as biodegradability and mechanical strength. In agrochemicals, derivatives of this compound have shown potential as growth regulators and pest repellents.
The biological activity of 2-(2-Hydroxyethoxy)acetaldehyde is further enhanced by its ability to undergo metabolic transformations within living systems. These transformations can lead to the formation of active metabolites that contribute to its therapeutic effects. Understanding these metabolic pathways is crucial for optimizing drug design and minimizing side effects. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have enabled researchers to elucidate these pathways with high precision.
The future prospects of 2-(2-Hydroxyethoxy)acetaldehyde are vast, with ongoing research uncovering new applications and refining synthetic strategies. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical applications. The compound's unique properties position it as a key player in the next generation of therapeutics, addressing unmet medical needs across various therapeutic areas.
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